2,4'-Dihydroxydiphenyl sulfone

Übersicht

Beschreibung

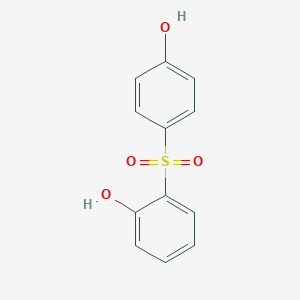

2,4'-Dihydroxydiphenyl sulfone (CAS 5397-34-2; molecular weight 250.27) is an isomer of 4,4'-dihydroxydiphenyl sulfone (4,4'-BPS, CAS 80-09-1). Structurally, it features hydroxyl groups at the 2- and 4'-positions of the biphenyl sulfone backbone (Figure 1A–B in ). This compound is primarily encountered as a byproduct during the synthesis of 4,4'-BPS.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,4’-Dihydroxydiphenyl sulfone can be synthesized through several methods. One common method involves the sulfonation of phenol using concentrated sulfuric acid. The reaction proceeds as follows:

Sulfonation: Phenol reacts with concentrated sulfuric acid to form phenolsulfonic acid.

Condensation: Phenolsulfonic acid further reacts with phenol to form 2,4’-dihydroxydiphenyl sulfone.

The reaction conditions typically involve heating the mixture to around 100°C and maintaining the temperature for several hours to ensure complete reaction.

Industrial Production Methods

In industrial settings, the production of 2,4’-dihydroxydiphenyl sulfone often involves a semi-continuous process. This process includes the following steps:

Reaction: Phenol is reacted with a sulfonating agent.

Suspension: The resulting crude product is suspended in water heated to at least 40°C.

Filtration: The product is filtered, and the waste streams are recycled into the process.

Analyse Chemischer Reaktionen

Types of Reactions

2,4’-Dihydroxydiphenyl sulfone undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The sulfone group can be reduced to a sulfide.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.

Major Products

Oxidation: Quinones

Reduction: Sulfides

Substitution: Alkylated derivatives

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Developer for Heat-Sensitive Recording Materials

One of the primary applications of 2,4'-dihydroxydiphenyl sulfone is as a developer for heat-sensitive recording materials. It is particularly effective in producing thermal paper that exhibits excellent coloring properties while minimizing background fogging. This application is crucial in industries that rely on high-quality printed receipts and labels .

2. Intermediate in Organic Synthesis

DHPS serves as an important intermediate in the synthesis of various organic compounds. Its structure allows it to participate in reactions leading to the formation of polymers and other complex molecules. It is utilized in the production of polyethersulfone (PES), an engineering plastic known for its high thermal stability and mechanical strength .

3. Curing Agent for Epoxy Resins

This compound is also employed as a curing agent for fast-drying epoxy resin adhesives. This application capitalizes on its ability to enhance the thermal and mechanical properties of epoxy systems, making them suitable for demanding applications in construction and automotive industries .

Data Table: Applications Summary

| Application | Description | Industry Impact |

|---|---|---|

| Developer for Heat-Sensitive Materials | Produces high-quality thermal paper | Retail, Logistics |

| Intermediate in Organic Synthesis | Used in the synthesis of polymers like PES | Chemical Manufacturing |

| Curing Agent for Epoxy Resins | Enhances properties of epoxy adhesives | Construction, Automotive |

Case Studies

Case Study 1: Thermal Paper Development

A study conducted on the effectiveness of DHPS as a developer in thermal paper revealed that papers treated with DHPS exhibited superior color development compared to traditional developers. The results indicated that DHPS not only improved print quality but also reduced the occurrence of background fogging, making it ideal for high-volume printing applications .

Case Study 2: Polymer Synthesis

Research exploring the use of DHPS as an intermediate in polymer synthesis demonstrated its role in creating polyethersulfone with enhanced thermal stability. The resulting polymers showed improved mechanical properties under high-temperature conditions, which are essential for aerospace and automotive applications .

Wirkmechanismus

The mechanism of action of 2,4’-dihydroxydiphenyl sulfone involves its interaction with molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. The sulfone group can also participate in redox reactions, affecting cellular processes .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

The positional isomerism of hydroxyl groups significantly impacts physicochemical behavior (Table 1).

Table 1. Structural and Physicochemical Comparison

Key observations:

- Chromatographic Behavior : 2,4'-BPS elutes later than 4,4'-BPS in UPLC-MS, suggesting higher hydrophobicity due to asymmetric hydroxyl positioning.

- Solubility : 2,4'-BPS exhibits moderate solubility in polar solvents like dimethylacetamide (DMAc), whereas 4,4'-BPS is less soluble, complicating its purification.

Estrogenic Activity

- 4,4'-BPS : Exhibits estrogenic activity 1.5–2× higher than BPA in yeast two-hybrid assays (EC₅₀ ~10⁻¹¹–10⁻⁶ M).

- 2,4'-BPS: Limited data, but structural asymmetry likely reduces receptor binding efficiency compared to 4,4'-BPS.

Antimicrobial Effects

- 4,4'-BPS : Inhibits E. coli growth at 100 µg/mL, reversible by p-hydroxybenzoic acid (POB).

- 2,4'-BPS: No direct evidence, but sulfone analogs with asymmetric substitution show reduced bacteriostatic activity.

Table 3. Toxicity and Bioactivity

| Metric | 2,4'-BPS | 4,4'-BPS | BPA |

|---|---|---|---|

| Acute Toxicity (Daphnia EC₅₀) | Not tested | ~10 mg/L | 10 mg/L |

| Estrogenic Potency | Weak (inferred) | High | Moderate |

| Skin/Eye Irritation | Moderate (GHS Category 2) | Low | Low |

4,4'-BPS :

- Key monomer in liquid crystalline copolyesters (e.g., poly(terephthaloyl chloride)-co-(4,4'-BPS)) for high-strength fibers.

- Plasticizer for polyphenylene sulfone composites, enhancing melt flow without compromising thermal stability.

2,4'-BPS :

- Limited utility due to purification challenges; primarily studied as a reference compound in analytical methods.

Biologische Aktivität

2,4'-Dihydroxydiphenyl sulfone (DHDS) is a compound with significant biological activity, primarily recognized for its applications in thermal recording materials and as a potential alternative to bisphenol A (BPA) in various industrial processes. This article explores the biological activity of DHDS, focusing on its mechanisms of action, potential health effects, and relevant research findings.

Chemical Structure and Properties

This compound is an aromatic sulfone derivative characterized by two hydroxyl groups attached to the phenyl rings. Its structure can be represented as follows:

This compound exhibits properties that make it suitable for applications in thermal paper and other materials requiring color development.

1. Endocrine Disruption

Research indicates that DHDS may exhibit endocrine-disrupting properties similar to BPA. It has been shown to interact with estrogen receptors, potentially leading to hormonal imbalances. Studies suggest that DHDS can mimic estrogenic activity, which may disrupt normal reproductive functions and developmental processes in both animals and humans .

2. Toxicological Studies

A variety of toxicological studies have been conducted to assess the safety profile of DHDS. For instance, animal studies have demonstrated that exposure to high doses of DHDS can lead to developmental abnormalities, particularly affecting the reproductive system and neurodevelopment . The following table summarizes key findings from recent studies:

| Study | Organism | Dosage (mg/kg) | Observed Effects |

|---|---|---|---|

| A | Rats | 176 | Delayed vaginal opening in females |

| B | Zebrafish | Variable | Disrupted thyroid hormone levels; teratogenic effects on heart and liver |

| C | Mice | High doses | Impaired reproductive health; hormonal disruption |

3. Cardiovascular Effects

Emerging evidence suggests that DHDS may have cardiovascular implications. Similar to BPA, it has been associated with increased cholesterol synthesis and potential atherosclerosis risk in animal models. This raises concerns regarding long-term exposure and its impact on cardiovascular health .

Case Studies

Several case studies have highlighted the biological implications of DHDS exposure:

- Case Study 1 : A study involving pregnant rats exposed to DHDS showed significant alterations in fetal development, including skeletal deformities and neurodevelopmental delays.

- Case Study 2 : Research on zebrafish demonstrated that parental exposure to DHDS resulted in abnormal development of embryos, particularly affecting the thyroid hormone regulation crucial for normal growth.

Research Findings

Recent research has focused on synthesizing copolymers incorporating DHDS due to its favorable properties for high-performance materials. These studies explore the thermal stability and mechanical properties of such copolymers, indicating potential applications beyond traditional uses .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying 2,4'-dihydroxydiphenyl sulfone in complex matrices?

Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is widely used for precise quantification. Key parameters include:

- Collision energy : Optimized at -34 to -35 eV for fragmentation.

- Retention time : ~2.26 minutes in reverse-phase columns.

- Internal standards : Deuterated analogs (e.g., 2,4-BPS-d8) improve accuracy by correcting matrix effects .

- Detection limits : Achievable at ng/mL levels in environmental samples like dust .

Q. How is this compound synthesized, and what are common impurities?

The compound is synthesized via sulfonation of phenol derivatives. A typical protocol involves:

- Catalysts : Acidic catalysts (e.g., sulfuric acid) promote sulfone formation.

- Reaction conditions : Elevated temperatures (80–120°C) and stoichiometric control to minimize byproducts like 4,4'-isomers .

- Purification challenges : Recrystallization from methanol/water mixtures removes unreacted phenols and sulfonic acid derivatives .

Q. What solvents are suitable for solubility studies of this compound?

Solubility varies significantly with solvent polarity and temperature. Key findings include:

- Methanol mixtures : Highest solubility in acetone + methanol (e.g., 3519–3526 mg/L at 278.15–313.15 K) .

- Temperature dependence : Solubility increases linearly with temperature, modeled using the modified Apelblat equation .

Q. What safety precautions are critical when handling this compound?

- Skin/eye exposure : Immediate rinsing with water for 15+ minutes is required; prolonged contact causes irritation (GHS Category 2/2A) .

- Storage : Store in sealed containers under inert gas (e.g., N₂) to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in toxicity data for sulfone derivatives?

Contradictions in ecotoxicity studies often arise from:

- Matrix effects : Environmental samples (e.g., wastewater) may contain interfering compounds. Use isotopic dilution (e.g., 2,4-BPS-d8) to enhance specificity .

- Metabolite interference : Hydroxylated metabolites can cross-react in immunoassays; confirmatory analysis via MS/MS is advised .

Q. What advanced purification techniques improve yield in sulfone synthesis?

- Catalytic distillation : Removes low-boiling-point impurities (e.g., residual phenol) during synthesis .

- Crystallization optimization : Adjust cooling rates (e.g., 0.5°C/min) to favor monodisperse crystal formation, reducing agglomeration .

Q. How do mixed solvents affect nucleation kinetics in solubility studies?

- Laser dynamic monitoring : Measures metastable zone width (MZW) to determine optimal supersaturation thresholds. For acetone + ethanol, MZW narrows at higher temperatures, favoring controlled nucleation .

- Molecular dynamics simulations : Predict solvent-solute interactions; acetone’s carbonyl group enhances solvation via hydrogen bonding .

Q. What catalytic mechanisms enhance sulfone formation in green chemistry approaches?

Eigenschaften

IUPAC Name |

2-(4-hydroxyphenyl)sulfonylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4S/c13-9-5-7-10(8-6-9)17(15,16)12-4-2-1-3-11(12)14/h1-8,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LROZSPADHSXFJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)S(=O)(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9052183 | |

| Record name | 2,4'-Dihydroxydiphenyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Phenol, 2-[(4-hydroxyphenyl)sulfonyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

5397-34-2 | |

| Record name | 2-[(4-Hydroxyphenyl)sulfonyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5397-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4'-Dihydroxydiphenyl sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005397342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4'-Dihydroxydiphenyl sulfone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2432 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-[(4-hydroxyphenyl)sulfonyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4'-Dihydroxydiphenyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-[(4-hydroxyphenyl)sulphonyl]phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.019 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4'-DIHYDROXYDIPHENYL SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65974MNO5X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.